4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
The compound 4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide features a tetrahydroquinoline core substituted at position 1 with an ethanesulfonyl group and at position 6 with a sulfonamide-linked benzene ring bearing a chlorine substituent at position 2. Its molecular formula is C₁₉H₂₀ClN₂O₄S₂, with a molecular weight of 445.0 g/mol (estimated). Key properties include moderate lipophilicity (predicted logP ~4.8–5.0) and a polar surface area (~110–120 Ų) influenced by the sulfonamide and sulfonyl moieties. The ethanesulfonyl group enhances metabolic stability compared to unsubstituted analogues, while the chlorine atom may modulate electronic and steric interactions in biological targets .
Properties
IUPAC Name |
4-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-11-3-4-13-12-15(7-10-17(13)20)19-26(23,24)16-8-5-14(18)6-9-16/h5-10,12,19H,2-4,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGCQVSMJKYLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
The tetrahydroquinoline core is typically synthesized via Skraup cyclization or Friedländer annulation :
Skraup Cyclization Protocol
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Reactants : 3-Aminophenol, glycerol, sulfuric acid
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Conditions : 140–160°C, 6–8 hours
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Yield : 60–65% (crude)
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Purification : Neutralization with NaOH, extraction with dichloromethane, column chromatography (silica gel, ethyl acetate/hexane 1:3).
Friedländer Annulation Protocol
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Reactants : 2-Aminobenzaldehyde, cyclohexanone
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Catalyst : FeCl₃ (10 mol%)
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Conditions : Reflux in ethanol, 12 hours
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Yield : 70–75%
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Advantage : Better regioselectivity compared to Skraup method.
Ethanesulfonylation of Tetrahydroquinoline
Sulfonation Reaction
The ethylsulfonyl group is introduced via nucleophilic substitution:
Procedure
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Reactants : Tetrahydroquinoline (1 equiv), ethanesulfonyl chloride (1.2 equiv)
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Base : Pyridine or triethylamine (1.5 equiv)
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Solvent : Dichloromethane (DCM), 0°C to room temperature
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Time : 4–6 hours
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Workup : Quench with 1N HCl, extract with DCM, dry over MgSO₄
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Purification : Recrystallization (ethanol/water)
Yield Optimization Data
| Base | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Pyridine | 0°C → RT | 6 | 78 |
| Et₃N | RT | 4 | 85 |
| DMAP | 0°C | 8 | 72 |
Triethylamine at room temperature provides optimal yield due to enhanced nucleophilicity and reduced side reactions.
Sulfonamide Coupling
Reaction with 4-Chlorobenzenesulfonyl Chloride
The final step involves coupling the ethanesulfonylated tetrahydroquinoline with 4-chlorobenzenesulfonyl chloride:
Protocol
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Reactants :
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1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine (1 equiv)
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4-Chlorobenzenesulfonyl chloride (1.1 equiv)
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Base : K₂CO₃ (2 equiv)
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Solvent : Acetonitrile, reflux
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Time : 12 hours
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Workup : Filter, concentrate, purify via flash chromatography (SiO₂, DCM/methanol 95:5)
Critical Parameters
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Stoichiometry : Excess sulfonyl chloride (≥1.1 equiv) ensures complete amine conversion
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Moisture Control : Anhydrous conditions prevent hydrolysis of sulfonyl chloride
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Temperature : Reflux (82°C) accelerates reaction without decomposition.
Yield : 68–74% (isolated)
Industrial-Scale Considerations
Continuous Flow Synthesis
To enhance scalability, key steps are adapted for continuous processing:
Ethanesulfonylation in Flow Reactor
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Reactor Type : Micro-tubular (PTFE, 2 mm ID)
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Flow Rate : 0.5 mL/min
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Residence Time : 30 minutes
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Yield : 89% (vs. 85% batch)
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Advantage : Improved heat transfer and reduced byproduct formation.
Table 2. Batch vs. Flow Performance
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 4 h | 0.5 h |
| Yield | 85% | 89% |
| Purity | 92% | 96% |
| Solvent Consumption | 15 L/kg | 8 L/kg |
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
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δ 8.21 (s, 1H, sulfonamide NH)
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δ 7.89–7.72 (m, 4H, aromatic protons)
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δ 3.42 (q, 2H, J = 7.2 Hz, SO₂CH₂CH₃)
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δ 1.31 (t, 3H, J = 7.2 Hz, SO₂CH₂CH₃)
LC-MS (ESI+)
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m/z 454.1 [M+H]⁺ (calc. 454.08)
HPLC Purity : 98.2% (C18 column, acetonitrile/water 70:30).
Challenges and Mitigation Strategies
Common Side Reactions
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Over-Sulfonylation :
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Cause : Excess sulfonyl chloride
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Solution : Precise stoichiometric control (1.05–1.1 equiv)
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Amine Oxidation :
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Cause : Residual oxidants in sulfonyl chloride
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Solution : Pre-wash sulfonyl chloride with NaHCO₃
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Purification Difficulties
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Issue : Co-elution of byproducts in column chromatography
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Resolution : Gradient elution (hexane → ethyl acetate → methanol)
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions, including:
Substitution Reactions: : Given its chlorine and sulfonamide groups, it is prone to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: : The tetrahydroquinoline ring can participate in oxidation to form the corresponding quinoline derivative or reduction reactions under specific conditions.
Common Reagents and Conditions
For Substitution: : Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
For Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
For Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Major Products Formed
The major products will depend on the specific reaction pathway chosen. For example:
From Substitution: : Products with altered functional groups at the nitrogen or sulfonamide positions.
From Oxidation: : Quinolines or ketones derived from oxidation of the tetrahydroquinoline ring.
From Reduction: : Amine derivatives or further hydrogenated products.
Scientific Research Applications
Chemistry
In synthetic chemistry, the compound serves as a versatile building block for the development of more complex molecules. Its unique structural features allow for various chemical modifications and reactions:
- Synthesis Methods : The synthesis typically involves oxidative coupling of thiols and amines, which streamlines the process by minimizing pre-functionalization steps. Green chemistry principles can be applied to enhance sustainability during production through the use of eco-friendly reagents and solvents.
Biology
Research into the biological activities of this compound has highlighted its potential in several areas:
- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antimicrobial effects against a range of pathogens. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis .
- Anticancer Activity : Investigations into its anticancer properties suggest that it may interact with specific enzymes or receptors involved in cancer progression. This interaction could disrupt critical biochemical pathways, leading to therapeutic effects.
Medicine
In medicinal chemistry, the compound is being explored for its potential in drug design and development:
- Targeting Enzymes and Receptors : The sulfonamide group can form strong hydrogen bonds with enzyme active sites, offering a mechanism for inhibiting enzyme activity. This characteristic makes it a candidate for developing drugs targeting specific diseases .
Case Studies
Several case studies have been documented to illustrate the compound's applications:
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Case Study 1: Antimicrobial Activity
- A study evaluated the effectiveness of this sulfonamide derivative against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential as a new antibiotic agent.
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Case Study 2: Anticancer Research
- Research focused on the compound's ability to induce apoptosis in cancer cell lines. The study demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), triggering programmed cell death.
Mechanism of Action
The exact mechanism of action depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, acting as an inhibitor or modulator. The ethanesulfonyl group could enhance its ability to pass through cellular membranes, allowing it to reach intracellular targets effectively.
Comparison with Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
The table below compares substituents at position 1 of the tetrahydroquinoline core in structurally related compounds:
Key Observations :
Modifications on the Sulfonamide-Linked Benzene Ring
Variations in the benzene ring substituents and linkage type are critical for target selectivity:
Key Observations :
- Sulfonamide vs.
Biological Activity
4-Chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cardiovascular effects, interaction with calcium channels, and pharmacokinetic properties.
Chemical Structure
The compound has a complex structure that includes a chloro-substituted benzene ring, a sulfonamide group, and a tetrahydroquinoline moiety. Its molecular formula is and it has a molecular weight of 320.82 g/mol.
Cardiovascular Effects
Recent studies have investigated the effects of sulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. For instance, one study explored the impact of various benzene sulfonamides on these parameters. The findings indicated that certain derivatives, including 4-(2-aminoethyl)-benzenesulfonamide, significantly reduced perfusion pressure and coronary resistance compared to control conditions .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose |
|---|---|---|
| I | Control (Krebs-Henseleit solution only) | N/A |
| II | Benzene sulfonamide | 0.001 nM |
| III | 2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide | 0.001 nM |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 nM |
| V | 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 nM |
| VI | 4-[3-(4-nitro-phenyl)-ureido]-benzenesulfonamide | 0.001 nM |
The results suggested that the compound interacts with calcium channels, leading to decreased vascular resistance and altered perfusion pressure dynamics .
Interaction with Calcium Channels
Theoretical studies using molecular docking simulations indicated that the compound could interact with specific amino acid residues in calcium channel proteins. For example, it was hypothesized that interactions with residues such as Glu 614 and Ala 320 could facilitate changes in vascular resistance through modulation of calcium influx .
The docking studies employed tools like the DockingServer program to predict binding affinities and interactions with known calcium channel blockers such as nifedipine and amlodipine .
Pharmacokinetic Properties
Pharmacokinetic evaluations are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound. Theoretical methods such as ADMET analysis were used to predict its pharmacokinetic profile. Results showed varying permeability across different cell types, suggesting potential differences in bioavailability depending on the route of administration .
Table 2: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High volume of distribution |
| Metabolism | Hepatic |
| Excretion | Renal |
Case Studies
- Study on Perfusion Pressure : A study published in the Brazilian Journal of Science demonstrated that benzene sulfonamides can significantly affect cardiac function by altering perfusion pressure and coronary resistance in an isolated rat heart model .
- Calcium Channel Interaction : Another investigation focused on the theoretical docking of various sulfonamide derivatives with calcium channels, supporting the hypothesis that these compounds can modulate cardiovascular responses through calcium channel inhibition .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling ethanesulfonyl groups to tetrahydroquinoline intermediates via nucleophilic substitution or sulfonylation. For example, details intramolecular cyclization of tetrahydroquinazoline sulfonamides under reflux in anhydrous tetrahydrofuran (THF) with catalytic triethylamine, achieving yields of 49–65% . Key variables include solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and stoichiometric ratios of sulfonyl chloride to amine intermediates. Monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures reaction completion.
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Look for diagnostic peaks, such as sulfonamide NH (~δ 10–12 ppm) and aromatic protons in the tetrahydroquinoline moiety (δ 6.5–8.5 ppm) .
- IR Spectroscopy : Confirm sulfonamide S=O asymmetric/symmetric stretches (~1330–1166 cm⁻¹) and lactam C=O (~1672 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
- Melting Point : Compare to literature values (e.g., 248–249°C for structurally similar sulfonamides) .
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
- Methodological Answer : Screen for antimicrobial activity using:
- MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity assays (e.g., MTT on HEK-293 cells) to assess selectivity indices.
- Enzyme inhibition studies : Target enzymes like carbonic anhydrase or kinases, using fluorometric/colorimetric substrate turnover assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to enhance bioactivity?
- Methodological Answer :
- Modify substituents : Replace the 4-chloro group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to assess effects on sulfonamide acidity and target binding .
- Scaffold hopping : Compare tetrahydroquinoline vs. isoquinoline cores ( ) to evaluate ring strain and conformational flexibility.
- Computational docking : Use tools like AutoDock Vina to predict interactions with target proteins (e.g., PDB: 1T4G for carbonic anhydrase) .
Q. How should contradictory bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?
- Methodological Answer :
- Pharmacokinetic profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) to identify bioavailability bottlenecks .
- Probe formulation strategies : Use lipid nanoparticles or PEGylation to improve solubility and half-life .
- Validate target engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
Q. What strategies integrate findings from this compound into broader theoretical frameworks (e.g., sulfonamide drug design)?
- Methodological Answer :
- Meta-analysis : Compare inhibitory constants (Ki) across sulfonamide derivatives to identify trends in substituent effects .
- Mechanistic studies : Use stopped-flow kinetics to determine if inhibition is competitive/non-competitive and correlate with structural features .
- Cross-disciplinary linkage : Apply principles from membrane separation technologies () to optimize compound purification and scalability .
Methodological Notes
- Contradiction Analysis : When SAR data conflicts with docking predictions (e.g., high predicted affinity but low activity), re-evaluate force field parameters or consider allosteric binding modes .
- Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to optimize synthetic conditions while minimizing resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
